molecular formula C14H15N B13273265 4',6-Dimethyl-[1,1'-biphenyl]-3-amine

4',6-Dimethyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13273265
M. Wt: 197.27 g/mol
InChI Key: WXCODGXHAUZFOK-UHFFFAOYSA-N
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Description

4’,6-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with methyl groups attached to the 4’ and 6 positions and an amine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,6-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Grignard reaction, where 4-bromotoluene reacts with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.

Industrial Production Methods

Industrial production of 4’,6-Dimethyl-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’,6-Dimethyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4’,6-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4’,6-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and participate in various biochemical interactions, influencing the compound’s biological activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethyl-1,1’-biphenyl: Similar structure but lacks the amine group.

    4,4’-Dimethylbiphenyl-2-amine: Similar structure with the amine group at a different position.

    4,4’-Dimethylbiphenyl-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an amine.

Uniqueness

4’,6-Dimethyl-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the methyl and amine groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

4-methyl-3-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)14-9-13(15)8-5-11(14)2/h3-9H,15H2,1-2H3

InChI Key

WXCODGXHAUZFOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)N)C

Origin of Product

United States

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